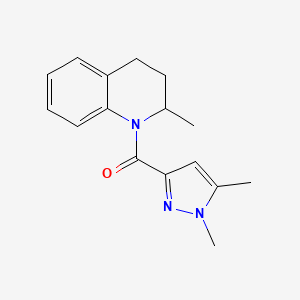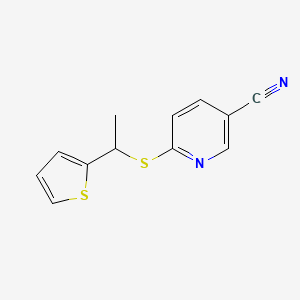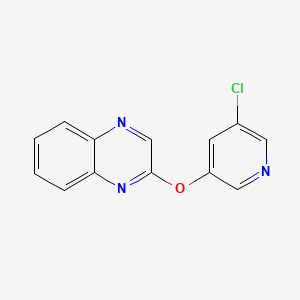![molecular formula C11H19N3O2S B7593700 1-(2-Methoxyethyl)-3-[1-(5-methyl-1,3-thiazol-2-yl)propyl]urea](/img/structure/B7593700.png)
1-(2-Methoxyethyl)-3-[1-(5-methyl-1,3-thiazol-2-yl)propyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyethyl)-3-[1-(5-methyl-1,3-thiazol-2-yl)propyl]urea is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug development and disease treatment. This compound is also known by its chemical name, MTU-027, and has been synthesized using various methods.
作用機序
MTU-027 exerts its biological activity through the inhibition of various enzymes, including acetylcholinesterase and topoisomerase II. The inhibition of these enzymes leads to the accumulation of acetylcholine in the brain and the inhibition of DNA replication, respectively. Additionally, MTU-027 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MTU-027 has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits DNA replication. In the brain, it inhibits the activity of acetylcholinesterase, leading to the accumulation of acetylcholine. MTU-027 has also been shown to exhibit anti-inflammatory activity and to inhibit the growth of bacteria.
実験室実験の利点と制限
MTU-027 has several advantages and limitations for use in lab experiments. One advantage is its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Another advantage is its ability to inhibit the activity of acetylcholinesterase, making it a potential candidate for the treatment of Alzheimer's disease. One limitation is its potential toxicity, as it has been shown to exhibit cytotoxic effects in some cell lines. Another limitation is the lack of available data on its pharmacokinetics and pharmacodynamics.
将来の方向性
There are several future directions for research on MTU-027. One direction is the investigation of its potential use in combination with other drugs for cancer treatment. Another direction is the study of its pharmacokinetics and pharmacodynamics to better understand its potential toxicity and efficacy. Additionally, further research is needed to explore its potential use in the treatment of other diseases, such as Alzheimer's disease and bacterial infections.
合成法
MTU-027 can be synthesized using various methods, including the reaction of 1-(2-methoxyethyl)-3-isocyanatopropyl carbamate with 5-methyl-2-mercapto-1,3-thiazole in the presence of a base. The resulting product is then purified using column chromatography. Other methods of synthesis have also been reported, including the use of different starting materials and reaction conditions.
科学的研究の応用
MTU-027 has potential applications in drug development and disease treatment. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast cancer and lung cancer. MTU-027 has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.
特性
IUPAC Name |
1-(2-methoxyethyl)-3-[1-(5-methyl-1,3-thiazol-2-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S/c1-4-9(10-13-7-8(2)17-10)14-11(15)12-5-6-16-3/h7,9H,4-6H2,1-3H3,(H2,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWAYNZENFBWBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=C(S1)C)NC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-[1-(5-methyl-1,3-thiazol-2-yl)propyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(5-Methylfuran-2-yl)azepan-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7593625.png)
![1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B7593647.png)



![N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide](/img/structure/B7593664.png)
![2-[(4-Chloropyrazol-1-yl)methyl]-5-thiophen-2-yl-1,3-oxazole](/img/structure/B7593671.png)

![2-[(4-Chloropyrazol-1-yl)methyl]-1-(difluoromethyl)benzimidazole](/img/structure/B7593694.png)
![4-[(4-Chloropyrazol-1-yl)methyl]-2-(furan-2-yl)-1,3-thiazole](/img/structure/B7593706.png)
![2-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]acetonitrile](/img/structure/B7593710.png)
![N'-[1-(4-fluorophenyl)ethyl]-N-(3-methylsulfinylphenyl)oxamide](/img/structure/B7593716.png)
![2-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]acetamide](/img/structure/B7593722.png)